molecular formula C7H5N3O B12359278 4aH-pyrido[2,3-d]pyrimidin-4-one

4aH-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B12359278
M. Wt: 147.13 g/mol
InChI Key: SOKBSHYEHIOGDF-UHFFFAOYSA-N
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Description

4aH-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4aH-pyrido[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . Another method utilizes a one-pot synthesis involving the use of dicationic molten salts based on Tropine as catalysts . This environmentally friendly method offers high yields and can be performed under solvent-free conditions or in ethanol as a green solvent.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of dicationic molten salts as catalysts is particularly advantageous due to their reusability and minimal environmental impact . Additionally, metal-free chalcogenation reactions have been developed to synthesize derivatives of this compound with high efficiency and broad functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

4aH-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfinates . These reactions are typically carried out under mild conditions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as 3-ArS/ArSe derivatives

Scientific Research Applications

4aH-pyrido[2,3-d]pyrimidin-4-one has been extensively studied for its scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of complex molecules. In biology and medicine, derivatives of this compound have shown promising activities as anticancer, antimicrobial, and anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 4aH-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound act as inhibitors of tyrosine kinases, cyclin-dependent kinases, and other enzymes involved in cell signaling and proliferation . These interactions disrupt key biological processes, leading to the therapeutic effects observed in various studies.

Comparison with Similar Compounds

4aH-pyrido[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. Its derivatives have shown potential in various therapeutic areas, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

4aH-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-5H

InChI Key

SOKBSHYEHIOGDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC=NC2=O)N=C1

Origin of Product

United States

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